molecular formula C11H11ClN4O B1488244 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine CAS No. 1964407-43-9

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine

Cat. No. B1488244
CAS RN: 1964407-43-9
M. Wt: 250.68 g/mol
InChI Key: ZNOZQJGOFSQKLC-UHFFFAOYSA-N
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Description

6-Chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine, also known as 6-chloro-N-methyl-2-methoxy-3-pyrimidinamine or 6-chloro-N-methyl-2-methoxy-3-pyrimidine, is a synthetic compound commonly used in scientific research. It is an important component of many biochemical and physiological processes and is used in a variety of laboratory experiments. This article will provide an overview of the synthesis method of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Chemical Transformations and Synthesis

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is involved in various chemical transformations. For example, it is used in the synthesis of pyrimidine derivatives, which have potential applications in different fields of chemistry and pharmacology. The transformation processes involve reactions with amines and other chemical agents to yield diverse pyrimidine derivatives with unique properties (Botta et al., 1985).

2. Structural Characterization and Hydrogen Bonding Studies

This compound plays a significant role in the structural characterization of molecular compounds. It is used in the study of protonation sites, hydrogen bonding, and the formation of distinct intermolecular hydrogen bonding patterns, contributing to a better understanding of molecular interactions and structure (Böck et al., 2021).

3. Antifungal Applications

Research has shown that derivatives of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine exhibit antifungal properties. These compounds have been tested against various fungi, demonstrating their potential as effective antifungal agents (Jafar et al., 2017).

4. Corrosion Inhibition

In the field of material science, certain pyrimidine derivatives have been found to be effective corrosion inhibitors for mild steel in acidic mediums. This application is crucial in extending the life and preserving the integrity of metal structures and components (Yadav et al., 2015).

5. Synthesis of Supramolecular Reagents

The compound is used in the synthesis of supramolecular reagents. These reagents are significant in creating self-complementary molecular structures and exploring hydrogen-bonding motifs, which are essential in supramolecular chemistry (Aakeröy et al., 2007).

6. Biomedical Research

In biomedical research, derivatives of this compound have shown potential in cancer therapy. They are synthesized and tested for their anticancer activities, contributing to the ongoing search for effective cancer treatments (Jiu-fu et al., 2015).

7. Environmental Applications

The compound is involved in environmental applications, such as the degradation of certain herbicides by microorganisms. Studies have shown that fungi like Aspergillus niger can degrade herbicides containing this compound, highlighting its role in bioremediation (Sharma et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit pde10a, a phosphodiesterase . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a wide range of physiological processes.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit pde10a . Inhibition of PDE10A increases the levels of cyclic nucleotides, leading to an amplification of the signals they mediate.

Biochemical Pathways

Given its potential role as a pde10a inhibitor , it can be inferred that it may affect pathways involving cyclic nucleotides. These pathways regulate a wide range of physiological processes, including inflammation, smooth muscle contraction, cardiac function, and neural plasticity.

Result of Action

As a potential pde10a inhibitor , it could lead to increased levels of cyclic nucleotides, which could amplify the signals they mediate, potentially affecting a wide range of physiological processes.

properties

IUPAC Name

6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-4-13-11)6-14-10-5-9(12)15-7-16-10/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZQJGOFSQKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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